N-benzyl-N-methyl-6-(2-methylpropyl)-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxamide
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Overview
Description
“N~3~-benzyl-6-isobutyl-N~3~-methyl-5,7-dioxo-4,5,6,7-tetrahydroisothiazolo[4,3-d]pyrimidine-3-carboxamide” is a complex organic compound. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and an isothiazolo ring, which is a five-membered ring containing a nitrogen atom and a sulfur atom . The compound also has various substituents, including a benzyl group, an isobutyl group, and a methyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and various substituents. The exact structure would depend on the specific locations of these groups on the rings .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific reagents and conditions used. The pyrimidine and isothiazolo rings could potentially undergo various reactions, and the substituents could also be involved in reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. These could include properties such as solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Synthesis Techniques and Chemical Reactivity
- Microwave-Assisted Synthesis: A study by Youssef et al. (2012) explores the microwave-assisted synthesis of isothiazolopyridines, pyridothiazines, and pyridothiazepines, showcasing modern techniques that enhance the efficiency of synthesizing complex heterocyclic compounds. This approach could be applicable to the synthesis of compounds similar to N
3-benzyl-6-isobutyl-N3-methyl-5,7-dioxo-4,5,6,7-tetrahydroisothiazolo[4,3-d]pyrimidine-3-carboxamide, providing higher yields in shorter times than conventional methods (Youssef, Azab, & Youssef, 2012).
Biological Activity and Potential Applications
- Antimicrobial Evaluation: Bhuiyan et al. (2006) discuss the synthesis of thienopyrimidine derivatives and their pronounced antimicrobial activity. This research highlights the potential of heterocyclic compounds in contributing to the development of new antimicrobial agents, which could be relevant for compounds with a core structure similar to the one under discussion (Bhuiyan, Rahman, Hossain, Rahim, Hossain, & Naser, 2006).
Supramolecular Chemistry
- Hydrogen-bonded Supramolecular Assemblies: Fonari et al. (2004) investigated novel pyrimidine derivatives for their ability to form supramolecular assemblies through hydrogen bonding, demonstrating the utility of such compounds in the design of advanced materials with potential applications in nanotechnology and materials science (Fonari, Simonov, Chumakov, Bocelli, Ganin, & Yavolovskii, 2004).
Novel Synthetic Pathways
- Regioselective Synthesis: Drev et al. (2014) reported on the regioselective synthesis of substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides, demonstrating sophisticated synthetic strategies to access diversely substituted heterocycles, which could be relevant for designing derivatives of the compound (Drev, Grošelj, Mevec, Pušavec, Štrekelj, Golobič, Dahmann, Stanovnik, & Svete, 2014).
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, indole derivatives have been shown to bind with high affinity to multiple receptors, which can lead to various biological effects .
Biochemical Pathways
It is known that similar compounds, such as pyrimidines, have been shown to inhibit the expression and activities of certain vital inflammatory mediators, namely prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins . These mediators are involved in various biochemical pathways, and their inhibition can lead to downstream effects.
Result of Action
For instance, indole derivatives have been shown to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Future Directions
Properties
IUPAC Name |
N-benzyl-N-methyl-6-(2-methylpropyl)-5,7-dioxo-4H-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c1-11(2)9-22-16(23)14-13(19-18(22)25)15(26-20-14)17(24)21(3)10-12-7-5-4-6-8-12/h4-8,11H,9-10H2,1-3H3,(H,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABKYRYAUURHQKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=NSC(=C2NC1=O)C(=O)N(C)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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